molecular formula C21H21N3O5S B11519900 (2Z,5Z)-5-(3,4-dimethoxybenzylidene)-2-[(2E)-(3,4-dimethoxybenzylidene)hydrazinylidene]-1,3-thiazolidin-4-one

(2Z,5Z)-5-(3,4-dimethoxybenzylidene)-2-[(2E)-(3,4-dimethoxybenzylidene)hydrazinylidene]-1,3-thiazolidin-4-one

Cat. No.: B11519900
M. Wt: 427.5 g/mol
InChI Key: BJZJDHDNEJVWBQ-TZRLVWCCSA-N
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Description

The compound (2Z,5Z)-5-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]-2-[(2E)-2-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YLIDENE]-1,3-THIAZOLIDIN-4-ONE is a complex organic molecule characterized by its thiazolidinone core and two dimethoxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z,5Z)-5-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]-2-[(2E)-2-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YLIDENE]-1,3-THIAZOLIDIN-4-ONE typically involves the condensation of appropriate aldehydes with thiosemicarbazide, followed by cyclization. The reaction conditions often include the use of acidic or basic catalysts to facilitate the formation of the thiazolidinone ring.

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thiazolidine derivative.

    Substitution: Electrophilic or nucleophilic substitution reactions can modify the aromatic rings or the thiazolidinone core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiazolidine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of thiazolidinones and their derivatives.

Biology

In biological research, this compound is investigated for its potential as a bioactive molecule. Studies have shown that thiazolidinone derivatives can exhibit antimicrobial, antifungal, and anticancer activities.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic applications. Thiazolidinone derivatives are known for their pharmacological properties, including anti-inflammatory and antidiabetic effects.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of (2Z,5Z)-5-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]-2-[(2E)-2-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YLIDENE]-1,3-THIAZOLIDIN-4-ONE involves its interaction with molecular targets such as enzymes or receptors. The compound can inhibit or activate specific pathways, leading to its observed biological effects. For example, it may inhibit enzymes involved in inflammation or cancer cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • (2Z,5Z)-5-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]-2-[(2E)-2-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YLIDENE]-1,3-THIAZOLIDIN-4-ONE
  • (2Z,5Z)-5-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]-2-[(2E)-2-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YLIDENE]-1,3-THIAZOLIDIN-4-ONE

Uniqueness

This compound is unique due to its specific structural features, such as the presence of two dimethoxyphenyl groups and the thiazolidinone core

Properties

Molecular Formula

C21H21N3O5S

Molecular Weight

427.5 g/mol

IUPAC Name

(2Z,5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-2-[(E)-(3,4-dimethoxyphenyl)methylidenehydrazinylidene]-1,3-thiazolidin-4-one

InChI

InChI=1S/C21H21N3O5S/c1-26-15-7-5-13(9-17(15)28-3)11-19-20(25)23-21(30-19)24-22-12-14-6-8-16(27-2)18(10-14)29-4/h5-12H,1-4H3,(H,23,24,25)/b19-11-,22-12+

InChI Key

BJZJDHDNEJVWBQ-TZRLVWCCSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C\2/C(=O)N/C(=N/N=C/C3=CC(=C(C=C3)OC)OC)/S2)OC

Canonical SMILES

COC1=C(C=C(C=C1)C=C2C(=O)NC(=NN=CC3=CC(=C(C=C3)OC)OC)S2)OC

Origin of Product

United States

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